2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a 2-propanol backbone substituted with a methylphenoxy group and a tetramethylpyrrolyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the 2-propanol backbone: This can be achieved through the reduction of acetone using a reducing agent like sodium borohydride.
Introduction of the m-methylphenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable alkyl halide.
Attachment of the tetramethylpyrrolyl group: This could be done through a Friedel-Crafts alkylation reaction using a pyrrole derivative and an alkylating agent.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, free base: The non-hydrochloride form of the compound.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, acetate: An ester derivative.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, sulfate: A sulfate salt form.
Uniqueness
The hydrochloride form of the compound may offer unique properties such as enhanced solubility and stability compared to its free base or other salt forms. This can make it more suitable for certain applications, particularly in biological and medicinal research.
Properties
CAS No. |
41457-03-8 |
---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-11,15,20H,12-13H2,1-5H3;1H |
InChI Key |
IRYUTZVACSZVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C(C=CC2(C)C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.